1-(Cyclopropylcarboxy)piperazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H14N2O2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
cyclopropyl piperazine-1-carboxylate |
InChI |
InChI=1S/C8H14N2O2/c11-8(12-7-1-2-7)10-5-3-9-4-6-10/h7,9H,1-6H2 |
InChI Key |
FITPHYUWUDXBHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC(=O)N2CCNCC2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for 1-(Cyclopropylcarboxy)piperazine
The formation of this compound is most commonly achieved through direct acylation of the piperazine (B1678402) ring. This can be accomplished via several reliable methods, with amide coupling reactions being the most prominent.
Amide Coupling Reactions Utilizing Cyclopropanecarbonyl Chloride
A straightforward and widely employed method for synthesizing this compound involves the reaction of piperazine with cyclopropanecarbonyl chloride. google.comresearchgate.net This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of the piperazine ring attacks the electrophilic carbonyl carbon of the acid chloride. researchgate.net
To control the reaction and favor mono-acylation, protecting group strategies are often utilized. For instance, N-Boc-piperazine can be reacted with cyclopropanecarbonyl chloride in the presence of a base like triethylamine (B128534) or pyridine. google.com The tert-butyloxycarbonyl (Boc) group serves to deactivate one of the nitrogen atoms, directing the acylation to the unprotected nitrogen. Subsequent removal of the Boc group under acidic conditions yields the desired this compound. google.com
The reaction conditions for this transformation are typically mild, often carried out in an inert solvent such as dichloromethane (B109758) at temperatures ranging from 0 to 20°C. google.com The use of an excess of piperazine can also be employed to minimize the formation of the disubstituted byproduct, although this may complicate purification. nih.gov
Table 1: Amide Coupling Reaction for this compound Synthesis
| Reactant 1 | Reactant 2 | Reagents/Solvent | Key Transformation | Ref. |
| N-Boc-piperazine | Cyclopropanecarbonyl chloride | Triethylamine or Pyridine / Dichloromethane | Acylation of the unprotected piperazine nitrogen, followed by deprotection. | google.com |
| Piperazine | Cyclopropanecarbonyl chloride | Dichloromethane | Direct acylation, often with an excess of piperazine to favor mono-substitution. | nih.gov |
Derivatization Strategies from Piperazine Precursors
Beyond the direct use of cyclopropanecarbonyl chloride, derivatization of pre-existing piperazine scaffolds is a fundamental strategy. This approach allows for the introduction of the cyclopropylcarboxy moiety onto a piperazine ring that may already be incorporated into a more complex molecular framework.
The core principle remains the formation of an amide bond. This can be achieved using various coupling reagents to activate the carboxylic acid (cyclopropanecarboxylic acid). Reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in combination with 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can facilitate the coupling of cyclopropanecarboxylic acid to a piperazine nitrogen. nih.gov This method is particularly useful when dealing with sensitive substrates where the use of an acid chloride might be too harsh.
Furthermore, derivatization can be applied in a broader sense to generate a library of analogs. For instance, various substituted piperazines can be reacted with cyclopropanecarbonyl chloride or cyclopropanecarboxylic acid under appropriate coupling conditions to explore structure-activity relationships. nih.govnih.gov The choice of the specific piperazine precursor allows for the introduction of diverse functionalities at the N4 position.
General Approaches to Piperazine Ring Construction Relevant to Analog Development
The development of analogs of this compound often requires the synthesis of substituted piperazine rings. A variety of methods have been established for the construction of this important heterocyclic motif.
N-Alkylation and N-Arylation Methods
N-alkylation and N-arylation are fundamental transformations for modifying the piperazine core. These reactions introduce substituents onto the nitrogen atoms, significantly impacting the properties of the resulting molecule.
N-Alkylation can be achieved through nucleophilic substitution reactions where a piperazine derivative acts as the nucleophile, attacking an alkyl halide or sulfonate. mdpi.com To achieve mono-alkylation, it is often necessary to use a large excess of piperazine or to employ a protecting group strategy, similar to the acylation reactions described earlier. researchgate.net For example, reacting N-Boc-piperazine with an alkylating agent and a base like potassium carbonate in a solvent such as acetone (B3395972) is a common approach. researchgate.net
N-Arylation typically involves transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds between an aryl halide and a piperazine. mdpi.comnih.gov This palladium-catalyzed reaction is highly versatile and tolerates a wide range of functional groups on both the aryl halide and the piperazine. acs.org Another established method is the Ullmann-Goldberg reaction, which uses copper catalysts. mdpi.com In cases where the aromatic ring is sufficiently electron-deficient, direct nucleophilic aromatic substitution (SNAr) can also be employed. nih.gov
Reductive Amination Strategies
Reductive amination is a powerful and versatile method for constructing C-N bonds and is highly relevant to the synthesis of piperazine derivatives. mdpi.comthieme-connect.comnih.gov This reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
For the synthesis of piperazine analogs, reductive amination can be used to introduce substituents onto the piperazine nitrogen. For example, a piperazine can be reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) to yield an N-alkylated piperazine. nih.govnih.gov This method is valued for its mild conditions and broad substrate scope. thieme-connect.com
Continuous-flow hydrogenation offers a greener and more scalable alternative to traditional reducing agents. thieme-connect.com In this setup, a mixture of the piperazine and the carbonyl compound is passed through a heated tube packed with a hydrogenation catalyst under a stream of hydrogen gas. thieme-connect.com This technique has been successfully applied to the synthesis of benzylpiperazines. thieme-connect.com
Advanced Catalytic Approaches (e.g., Palladium-catalyzed, Visible-light-promoted)
Modern synthetic chemistry has introduced advanced catalytic methods that provide novel and efficient pathways to piperazine derivatives.
Palladium-catalyzed methods extend beyond the N-arylation reactions mentioned earlier. Palladium catalysts can be used to construct the piperazine ring itself. For instance, a modular synthesis of highly substituted piperazines has been developed via a palladium-catalyzed cyclization of a propargyl unit with various diamine components. nih.govacs.org This process allows for significant stereochemical and regiochemical control. nih.govacs.org Palladium catalysis has also been employed for the carboamination of alkenes to form substituted piperazines. nih.gov
Visible-light-promoted reactions represent a cutting-edge approach to piperazine synthesis. Photoredox catalysis, using either transition metal complexes or organic dyes, can enable the C-H functionalization of piperazines, allowing for the direct introduction of aryl or alkyl groups onto the carbon atoms of the piperazine ring. researchgate.net A scalable synthesis of polyfunctional piperazines has been achieved through a [3+3] cycloaddition of azomethine ylides, a transformation promoted by a combination of visible-light irradiation and aluminum organometallics. nih.gov These methods offer access to structural diversity that is not readily achievable through traditional synthetic routes. rsc.org
Table 2: General Approaches to Piperazine Ring Construction and Derivatization
| Method | Description | Key Reagents/Catalysts | Ref. |
| N-Alkylation | Introduction of an alkyl group onto a piperazine nitrogen via nucleophilic substitution. | Alkyl halides, Potassium carbonate | mdpi.comresearchgate.net |
| N-Arylation | Formation of a C-N bond between an aryl group and a piperazine nitrogen. | Palladium catalysts (Buchwald-Hartwig), Copper catalysts (Ullmann) | mdpi.comnih.govacs.org |
| Reductive Amination | Formation of a C-N bond by the reaction of an amine with a carbonyl compound and subsequent reduction. | Sodium triacetoxyborohydride, H2/Catalyst (Flow chemistry) | nih.govthieme-connect.comnih.govresearchgate.net |
| Palladium-Catalyzed Cyclization | Construction of the piperazine ring from acyclic precursors. | Palladium catalysts, Propargyl carbonates, Diamines | nih.govacs.orgnih.gov |
| Visible-Light-Promoted Synthesis | C-H functionalization or cycloaddition reactions to form or modify the piperazine ring. | Photoredox catalysts, Visible light, Aluminum organometallics | nih.gov |
Ring-Forming Cyclizations
The construction of the piperazine ring is a fundamental step in the synthesis of this compound and its analogues. Various cyclization strategies have been developed to afford the piperazine core.
A notable strategy involves the conversion of a primary amine into a bis(oximinoalkyl)amine, which then undergoes a catalytic reductive cyclization to form the piperazine ring. nih.govresearchgate.net This method allows for the transformation of a primary amino group into a piperazine ring, providing a route to C-unsubstituted and 2,6-disubstituted piperazines. researchgate.net The mechanism for this reductive cyclization of dioximes is proposed to proceed through the catalytic hydrogenolysis of N-O bonds to yield a diimine intermediate. This intermediate subsequently cyclizes to a dihydropyrazine, which is then hydrogenated to the final piperazine product. nih.gov
Palladium-catalyzed reactions offer another versatile approach. One such method is a Wacker-type aerobic oxidative cyclization of alkenes, which can be used to synthesize various six-membered nitrogen heterocycles, including piperazines. organic-chemistry.org Another palladium-catalyzed cyclization reaction enables a modular synthesis of highly substituted piperazines by coupling a propargyl unit with different diamine components, offering high yields and stereochemical control. organic-chemistry.org
Radical cyclizations have also been employed in the synthesis of piperazine-containing structures. For instance, Mn(OAc)₃ mediated oxidative radical cyclization of unsaturated diacyl and alkyl-acyl piperazine derivatives with 1,3-dicarbonyl compounds can produce novel piperazine-dihydrofuran compounds. nih.gov The regioselectivity of these cyclizations is influenced by the stability of the radical intermediates formed. nih.gov Furthermore, organic photoredox catalysis can facilitate a 6-endo-trig radical cyclization of in situ generated imines to furnish a broad range of piperazines under mild conditions. organic-chemistry.org
Other ring-forming strategies include intramolecular hydroamination, which has been used in a modular synthesis of 2,6-disubstituted piperazines. organic-chemistry.org Additionally, ruthenium-catalyzed diol-diamine coupling and gold-catalyzed cyclization of substrates derived from the ring-opening of cyclic sulfamidates provide alternative pathways to piperazine scaffolds. organic-chemistry.org
Table 1: Examples of Ring-Forming Cyclization Methodologies for Piperazine Synthesis
| Methodology | Key Reagents/Catalysts | Description | Reference |
|---|---|---|---|
| Catalytic Reductive Cyclization | Primary amines, nitrosoalkenes, H₂/Catalyst | Forms the piperazine ring from a primary amine via a dioxime intermediate. | nih.govresearchgate.net |
| Palladium-Catalyzed Cyclization | Pd(DMSO)₂(TFA)₂, O₂ (Air) | A Wacker-type aerobic oxidative cyclization of alkenes to form the piperazine ring. | organic-chemistry.org |
| Photoredox Radical Cyclization | Organic photoredox catalyst, light | A 6-endo-trig radical cyclization of imines generated in situ. | organic-chemistry.org |
| Intramolecular Hydroamination | Base or catalyst | A modular synthesis of 2,6-disubstituted piperazines via cyclization of amino-alkenes. | organic-chemistry.org |
Novel Synthetic Strategies for Cyclopropyl-Substituted Piperazines
The introduction of a cyclopropyl (B3062369) group, particularly as a cyclopropylcarbonyl moiety, onto the piperazine scaffold is a key step in the synthesis of the target compound. 1-(Cyclopropylcarbonyl)piperazine (B3024915) is a crucial intermediate in the synthesis of various pharmaceuticals. chemimpex.comganeshremedies.com
One direct synthetic route to 1-(cyclopropylcarbonyl)piperazine hydrochloride involves the acylation of piperazine. google.com A common method starts with a protected piperazine, such as tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate. The tert-butoxycarbonyl (Boc) protecting group is removed using an acid, like trifluoroacetic acid, in a suitable solvent such as dichloromethane. The resulting 1-(cyclopropylcarbonyl)piperazine is then treated with an acyl chloride to form the hydrochloride salt, which can be isolated by crystallization. google.com
More advanced and novel strategies focus on creating cyclopropyl groups directly on the heterocyclic ring. A recent development in this area is the use of enzymes for stereoselective cyclopropanation. An iridium-containing cytochrome P450 enzyme has been shown to catalyze the enantioselective cyclopropanation of methylene-substituted saturated heterocycles. acs.org This biocatalytic approach allows for the formation of spirocyclopropylpyrrolidine and spirocyclopropylpiperidine structures with high stereoselectivity. acs.org This method represents a promising strategy for accessing complex and stereochemically defined cyclopropyl-substituted piperazines. acs.org
Another established strategy that can be adapted for this purpose is reductive amination. For instance, 1-cyclopentylpiperazine (B42781) can be produced via the catalytic hydrogen reduction of piperazine and cyclopentanone. google.com A similar approach could theoretically be employed using cyclopropanecarbaldehyde or a related cyclopropyl ketone to introduce the cyclopropylmethyl group, which could then be further modified if necessary.
Table 2: Synthetic Approaches to Cyclopropyl-Substituted Piperazines
| Strategy | Starting Materials | Key Features | Reference |
|---|---|---|---|
| Acylation and Deprotection | 4-(cyclopropanecarbonyl)piperazine-1-carboxylic acid tert-butyl ester, Trifluoroacetic acid | Direct synthesis of 1-(cyclopropylcarbonyl)piperazine hydrochloride. | google.com |
| Enzymatic Cyclopropanation | Methylene-substituted piperidine (B6355638), Iridium-containing cytochrome | Enantioselective formation of spirocyclopropylpiperidine structures. | acs.org |
| Reductive Amination (Analogous) | Piperazine, Cyclopentanone, H₂/Catalyst | Industrial method for alkyl-substituted piperazines (e.g., cyclopentyl). | google.com |
Scalability and Process Chemistry Considerations in Piperazine Synthesis
The transition from laboratory-scale synthesis to large-scale industrial production of piperazine derivatives requires careful consideration of scalability, safety, and cost-effectiveness. The synthesis of complex molecules often involves multi-step procedures, and optimizing these for large-scale manufacturing is a significant challenge in process chemistry. google.com
The choice of reaction technology is also critical for scalability. While many modern synthetic methods, such as photoredox catalysis, are powerful on a lab scale, they can present challenges for large-scale production. mdpi.com For example, photoredox reactions can have long reaction times and their efficiency is dependent on the surface-to-volume ratio for light penetration, which is difficult to scale up in traditional batch reactors. mdpi.com Continuous flow reactors offer a promising solution to this problem, facilitating reaction scale-up and providing better control over reaction parameters. mdpi.com For the production of piperazine itself, batch-type processes are often recommended for small to medium-scale production, while continuous vapor-gas phase processes on heterogeneous catalysts are more suitable for large-scale operations. researchgate.net
The selection of reagents and catalysts is another key aspect of process chemistry. From a "green chemistry" perspective, it is desirable to replace hazardous reagents with safer alternatives. For example, replacing harmful alkyl halides with more readily available and less toxic alcohols for the N-alkylation of piperazines represents a more environmentally friendly approach. eurekaselect.com Similarly, while methods like the SnAP (Stannyl Amine Protocol) are effective, the use of toxic tin reagents and the need for extensive workups to remove metal salts are drawbacks for large-scale applications. mdpi.com Developing catalytic processes that are highly selective can minimize the formation of by-products, which in turn reduces the costs associated with purification and waste disposal. researchgate.net
Structure Activity Relationship Sar and Structural Optimization Research
Conformational Analysis of the Piperazine (B1678402) and Cyclopropylcarboxy Moieties and their Influence on Biological Interactions
The two nitrogen atoms within the piperazine ring (N-1 and N-4) provide sites for hydrogen bonding and can be protonated at physiological pH, which can be crucial for interactions with biological targets. nih.gov The pKa values of these nitrogens are key to the pharmacokinetic profile of drug candidates, affecting their water solubility and bioavailability. nih.gov The cyclopropylcarboxy moiety introduces a rigid, three-dimensional element. The orientation of the cyclopropyl (B3062369) group relative to the piperazine ring can create specific steric and electronic environments that are vital for selective binding to a receptor or enzyme. The carbonyl group within this moiety can act as a hydrogen bond acceptor, further anchoring the ligand to its target.
Impact of Substituents on Ligand-Target Recognition and Activity
The biological activity of compounds containing the 1-(Cyclopropylcarboxy)piperazine scaffold can be finely tuned by introducing various substituents at different positions on the piperazine ring. These modifications can alter the molecule's size, shape, electronics, and physicochemical properties, thereby influencing its interaction with biological targets.
The nitrogen atoms of the piperazine ring are common points for chemical modification. The N-1 nitrogen, acylated by the cyclopropylcarboxy group, generally has its basicity reduced. The N-4 nitrogen, however, remains a key site for introducing a wide variety of substituents. These substituents can range from simple alkyl groups to more complex aromatic or heterocyclic rings.
The nature of the substituent at N-4 can have a profound impact on the molecule's biological profile. For example, the introduction of a bulky group can enhance selectivity for a particular target by preventing binding to other, off-target proteins with smaller binding pockets. Conversely, a smaller, more flexible substituent might allow for a broader range of interactions. The basicity of the N-4 nitrogen can also be modulated by the electronic properties of its substituent, which in turn affects the molecule's solubility and ability to cross cell membranes. Research has shown that the N-4 nitrogen can serve as a basic amine, while the N-1 nitrogen can be used to introduce hydrogen bond acceptors and hydrophobic groups. nih.gov
While less common than modifications at the nitrogen atoms, substitutions on the carbon atoms of the piperazine ring can also be a valuable strategy for optimizing biological activity. Introducing substituents on the carbon skeleton can introduce chiral centers, leading to stereoisomers with potentially different biological activities and metabolic stabilities.
Such modifications can also influence the conformation of the piperazine ring itself. For instance, a bulky substituent on a carbon atom might favor a particular chair conformation or even a twist-boat conformation, thereby altering the spatial relationship between the substituents on the nitrogen atoms. These subtle conformational changes can have a significant effect on how the molecule interacts with its biological target.
The cyclopropylcarboxy group is not merely a passive linker; it plays an active role in modulating ligand-target interactions. The rigid cyclopropyl ring introduces a defined three-dimensional structure that can be crucial for fitting into a specific binding pocket. This rigidity can also minimize the entropic penalty upon binding, potentially leading to higher affinity.
Ligand Efficiency and Physicochemical Property Modulation for Research Purposes
Ligand efficiency (LE) is a metric used in drug discovery to assess the binding energy per atom of a ligand to its target. It is a valuable tool for optimizing lead compounds, as it helps to identify small, efficient fragments that can be elaborated into more potent and drug-like molecules. For compounds based on the this compound scaffold, medicinal chemists aim to maximize LE by ensuring that each part of the molecule contributes favorably to binding.
The physicochemical properties of these compounds, such as solubility, lipophilicity (logP), and polar surface area (PSA), are also critical for their utility as research tools and potential drug candidates. The piperazine moiety itself is known to enhance the pharmacokinetic parameters of molecules. nih.gov By carefully selecting substituents, researchers can modulate these properties to achieve a desired balance. For example, adding polar groups can increase water solubility, which is often desirable for in vitro assays and in vivo studies. Conversely, increasing lipophilicity can enhance cell permeability. The ability to fine-tune these properties makes the this compound scaffold a versatile platform for developing chemical probes to study biological systems.
Rational Design Principles Derived from SAR Data
The systematic study of the structure-activity relationships of this compound analogs has led to the derivation of several rational design principles. These principles guide the optimization of existing compounds and the design of new ones with improved properties.
One key principle is the importance of maintaining an optimal balance between the conformational rigidity and flexibility of the molecule. The rigid cyclopropylcarboxy group provides a well-defined anchor for binding, while the piperazine ring offers a degree of conformational flexibility that can allow the molecule to adapt to the specific topology of the binding site.
Furthermore, computational modeling and structural biology techniques are increasingly being used in conjunction with experimental SAR data to gain a deeper understanding of ligand-target interactions at the molecular level. This synergy allows for a more rational and efficient design process, accelerating the discovery of novel and effective chemical probes and potential therapeutic agents based on the this compound scaffold.
Computational and Theoretical Chemistry Applications
Molecular Docking and Ligand-Target Binding Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand, such as a piperazine (B1678402) derivative, to the active site of a biological target like a protein or nucleic acid. nih.govnih.gov
In the context of piperazine-containing compounds, molecular docking has been widely applied to elucidate their mechanism of action and to guide the design of new, more potent derivatives. For instance, studies on various phenylpiperazine derivatives have used docking to investigate their binding to targets like the DNA-Topo II complex in anticancer research. nih.gov Similarly, docking studies on piperazine-linked naphthalimide derivatives have helped to understand their interaction with carbonic anhydrase IX, a target in cancer therapy. scispace.com These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex, and provide a binding affinity score to rank potential drug candidates. dntb.gov.ua Although specific docking studies focusing solely on 1-(Cyclopropylcarboxy)piperazine are not detailed in the provided literature, the methodologies are directly applicable. Docking this compound into the binding sites of its putative targets would reveal its potential binding orientation and affinity, guiding further experimental validation.
| Compound/Derivative | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| 1-phenyl-4-(4-(2-(p-tolyloxy)ethyl)benzyl)piperazine | Androgen Receptor | -7.5 | Not specified |
| 4-(4-((4-phenylpiperazin-1-yl)methyl)phenethoxy)benzonitrile | Androgen Receptor | -7.1 | Not specified |
| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivative (SA7) | Carbonic Anhydrase IX (CAIX) | -8.61 | Arg6, Trp9, Val130, Asn66, etc. |
| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivative (SA2) | Carbonic Anhydrase IX (CAIX) | -8.39 | Arg6, Trp9, Val130, Asn66, etc. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are built by finding a correlation between calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and the experimentally determined activity of a series of compounds. mdpi.com Once a statistically robust QSAR model is developed, it can be used to predict the activity of new, unsynthesized compounds. nih.gov
For piperazine derivatives, QSAR studies have been instrumental in identifying the key molecular features that govern their biological effects. mdpi.com For example, a QSAR study on arylpiperazine derivatives with anti-proliferative activity against prostate cancer cell lines revealed that their activity was strongly dependent on descriptors such as MATS7c, MATS3e, maxwHBa, and WPSA-3. dntb.gov.ua Another study on aryl alkanol piperazine derivatives with antidepressant activities developed 2D-QSAR models that identified descriptors like HOMO, PMI-mag, S_sssN, and Shadow-XZ as being important for noradrenaline reuptake inhibition. A QSAR model for this compound and its analogs could be developed by synthesizing a series of related compounds, measuring their biological activity, and then using computational software to calculate relevant descriptors and build a predictive model.
| QSAR Model Type | Biological Activity | Key Descriptors | Statistical Significance |
| 2D-QSAR | Anti-proliferative (Prostate Cancer) | MATS7c, MATS3e, maxwHBa, WPSA-3 | R² = 0.8483, Q²cv = 0.7122 |
| 2D-QSAR | 5-HT Reuptake Inhibition | Atype_C_6, Dipole-mag, S_sssCH, Jurs-PNSA-3 | r² > 0.924, r²_CV > 0.870 |
| 3D-QSAR | mTORC1 Inhibition | ELUMO, ω, MR, Log S, PSA, n | R² = 0.74 (MLR), R² = 0.78 (MNLR) |
Quantum Mechanical Calculations and Electronic Structure Analysis, including pKa Predictions
Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and other properties of molecules with a high degree of accuracy. mdpi.com For piperazine derivatives, QM calculations can provide insights into their molecular geometry, frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and vibrational frequencies. This information is crucial for understanding the molecule's reactivity and its interactions with biological targets.
A particularly important application of QM calculations is the prediction of pKa values. The pKa of a molecule determines its ionization state at a given pH, which in turn affects its solubility, permeability, and binding to target proteins. For piperazine derivatives, which contain basic nitrogen atoms, predicting the pKa is essential for understanding their pharmacokinetic and pharmacodynamic profiles. While experimental determination of pKa is possible, computational methods offer a rapid and cost-effective alternative in the early stages of drug discovery. For this compound, QM calculations could be employed to predict its pKa values, which would be critical for its development as a potential therapeutic agent.
| Compound | Method | Predicted Property | Value |
| Piperazine | Potentiometric titration | pKa1 (at 298 K) | 9.73 |
| Piperazine | Potentiometric titration | pKa2 (at 298 K) | 5.35 |
| 1-phenylpiperazin-1,4-diium nitrate (B79036) monohydrate | DFT (B3LYP-D/6-311++G**) | HOMO-LUMO gap | Not specified |
| Series of piperazine derivatives | DFT (B3LYP/6-31G+(d, p)) | ELUMO, electrophilicity index (ω) | Correlated with mTORC1 inhibition |
Conformational Analysis via Computational Methods
The three-dimensional shape, or conformation, of a molecule is critical for its biological activity. Conformational analysis aims to identify the stable low-energy conformations of a molecule and to understand the energy barriers between them. Computational methods, such as molecular mechanics and molecular dynamics simulations, are powerful tools for performing conformational analysis.
For flexible molecules like piperazine derivatives, which can adopt various chair and boat conformations, understanding their conformational preferences is key to designing effective drugs. A study on 2-substituted piperazines found that the axial conformation was generally preferred. For some derivatives, this axial conformation was further stabilized by an intramolecular hydrogen bond, which in turn influenced their binding to the α7 nicotinic acetylcholine (B1216132) receptor. While specific conformational analysis data for this compound is not available in the provided results, such studies would be essential to determine its preferred 3D structure and how it presents its functional groups for interaction with a biological target.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Property Prediction in Early-Stage Research
In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities, such as poor absorption or rapid metabolism, before committing significant resources to their synthesis and testing.
A wide range of ADME properties can be predicted for piperazine derivatives using various software tools. These include predictions for physicochemical properties (e.g., lipophilicity, solubility), absorption (e.g., intestinal absorption, Caco-2 permeability), distribution (e.g., blood-brain barrier penetration), metabolism (e.g., cytochrome P450 inhibition), and excretion. For example, in silico studies on 1-piperazine indole (B1671886) hybrids have been used to predict their physicochemical, pharmacokinetic, and safety properties. For this compound, a comprehensive in silico ADME profiling would be a critical first step in evaluating its potential as a drug candidate.
| Compound/Derivative Class | Predicted Property | Prediction Software/Method | Finding |
| 1-piperazine indole hybrids | Physicochemical, pharmacokinetic, safety | ADMETlab 2.0, ACD labs Chem Sketch, Molinspiration | Several candidates showed favorable characteristics. |
| Piperazine derivatives (mTORC1 inhibitors) | ADME properties (Lipinski, Veber, etc.) | SwissADME | Five compounds exhibited high absorption potential and good oral bioavailability. |
| Piperazine-linked naphthalimide-arylsulfonyl derivatives | ADME/Tox properties | Not specified | Compounds had good membrane permeability. |
Pre Clinical Biological Activity and Mechanistic Investigations
Receptor Modulation Research
Serotoninergic System Interactions
Derivatives of 1-arylpiperazine have demonstrated significant affinity for serotonin (B10506) (5-HT) receptors, particularly the 5-HT1A and 5-HT7 subtypes. mdpi.commdpi.comnih.gov Studies on various 1-aryl-4-(2-arylethyl)piperazine derivatives have shown 5-HT7 receptor affinity with Ki values ranging from 8.2 nM to 474 nM, alongside a high affinity for the 5-HT1A receptor. mdpi.com For certain 2-MeO-Ph, 2-pyridyl, and unsubstituted phenyl N-piperazine derivatives, low IC50 values of 0.3 nM for 5-HT1A receptors have been observed, indicating high affinity and selectivity. mdpi.com The introduction of a methyl substituent into the piperazine (B1678402) ring of some derivatives has been shown to stabilize the ligand-receptor complex, with some trisubstituted compounds exhibiting higher affinity for 5-HT2A receptors while maintaining or improving affinity for 5-HT1A receptors. nih.gov
A notable compound in this class is centanafadine, a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). drugbank.com It inhibits the reuptake of serotonin with an IC50 of 83 nM. medchemexpress.com This serotonergic activity is believed to contribute to mitigating potential side effects such as anxiety, sleep disturbances, and changes in appetite. medchemexpress.com
Another relevant compound used in research is WAY-100635, a potent and selective 5-HT1A receptor antagonist with an IC50 of 1.35 nM and a Ki of 0.84 nM for rat 5-HT1A receptors. nih.govmdpi.com It displays over 100-fold selectivity for the 5-HT1A receptor compared to other 5-HT subtypes and other CNS receptors. nih.govmdpi.com Interestingly, while being a 5-HT1A antagonist, WAY-100635 also exhibits agonist activity at dopamine (B1211576) D4 receptors. mdpi.comnih.gov
Table 1: Serotoninergic Activity of Select Piperazine Derivatives
| Compound/Derivative Class | Target | Activity | Reported Affinity (IC50/Ki) | Reference |
|---|---|---|---|---|
| 1-Aryl-4-(2-arylethyl)piperazines | 5-HT7 Receptor | Agonist/Partial Agonist | Ki = 8.2 nM - 474 nM | mdpi.com |
| 2-MeO-Ph, 2-pyridyl, phenyl N-piperazines | 5-HT1A Receptor | High Affinity Ligand | IC50 = 0.3 nM | mdpi.com |
| Centanafadine | Serotonin Transporter | Reuptake Inhibitor | IC50 = 83 nM | medchemexpress.com |
| WAY-100635 | 5-HT1A Receptor | Antagonist | IC50 = 1.35 nM, Ki = 0.84 nM | nih.govmdpi.com |
Nicotinic Receptor Modulators
The piperazine scaffold is also found in molecules that modulate nicotinic acetylcholine (B1216132) receptors (nAChRs). A notable example is B-973, a novel piperazine-containing compound that functions as a positive allosteric modulator of the α7 nAChR. nih.gov At a concentration of 1 µM, B-973 can potentiate peak acetylcholine-induced currents by six-fold and significantly slows channel desensitization. nih.gov It has an EC50 of approximately 0.3 µM and can shift the acetylcholine EC50 for peak currents from 0.30 mM to 0.007 mM. nih.gov
Furthermore, the compound 1,1-dimethyl-4-phenylpiperazinium iodide (DMPP) is a selective nicotinic receptor agonist used in research to activate nAChR currents in whole-cell patch-clamp experiments. nih.gov Studies have shown that adrenergic stimulation, for instance through norepinephrine, can reduce these nAChR currents, suggesting a cross-talk between the adrenergic and cholinergic systems. nih.gov
GPR120 Agonism
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a receptor for long-chain fatty acids and a therapeutic target for type 2 diabetes. mdpi.com While direct studies on 1-(cyclopropylcarboxy)piperazine as a GPR120 agonist are not prominent, the development of synthetic GPR120 agonists has involved heterocyclic structures. For instance, a series of isothiazole-based phenylpropanoic acids have been developed as potent GPR120 agonists. nih.gov The optimization of such compounds focuses on improving pharmacokinetic profiles and efficacy. mdpi.com
Research into GPR120 agonists has led to the discovery of compounds like GPR120 compound A, an orally available, high-affinity agonist with an EC50 of approximately 0.35 µM. nih.gov Another example is GPR120 Agonist 1, which shows EC50 values of 42 nM for human GPR120 and 77 nM for mouse GPR120. dovepress.com These agonists have been shown to exert anti-inflammatory effects and improve metabolic parameters in animal models. nih.gov The activation of GPR120 can stimulate the release of glucagon-like peptide-1 (GLP-1), which in turn enhances glucose-dependent insulin (B600854) secretion. mdpi.com
Table 2: Activity of Select GPR120 Agonists
| Compound | Type | Potency (EC50) | Key Findings | Reference |
|---|---|---|---|---|
| GPR120 compound A | High-affinity agonist | ~0.35 µM | Anti-inflammatory effects, improves glucose tolerance | nih.gov |
| GPR120 Agonist 1 | Potent and selective agonist | 42 nM (human), 77 nM (mouse) | Antidiabetic potential | dovepress.com |
| TUG-891 | Synthetic agonist | Not specified | Inhibits macrophage motility and phagocytosis |
Mechanistic Studies of Cellular Responses (In Vitro Models)
Cell Cycle Effects and Apoptosis Induction Research
Piperazine derivatives have been investigated for their potential to induce cell cycle arrest and apoptosis in cancer cells. One study identified a novel piperazine derivative that effectively inhibits cancer cell proliferation with a GI50 of 0.06-0.16 μM and induces caspase-dependent apoptosis. This was evidenced by the activation of caspase-8 and caspase-3. Another piperazine derivative, 1,4-bis-(4-(1H-benzo[d]imidazol-2-yl-phenyl)) piperazine (BIPP), has been shown to induce apoptosis in leukemia cells through intrinsic apoptotic signaling mechanisms, without affecting normal monocytes.
The natural compound piperine (B192125), which contains a piperidine (B6355638) ring similar in structure to piperazine, has also been shown to induce apoptosis and cell cycle arrest. In human cervical adenocarcinoma cells, piperine treatment led to cell cycle arrest at the G2/M phase and increased the sub-G1 phase population. It also induced apoptosis in a dose-dependent manner, associated with increased reactive oxygen species (ROS) generation and activation of caspase-3. Similarly, in colorectal cancer cells, piperine triggered G1 phase cell cycle arrest and apoptosis, linked to increased intracellular ROS and modulation of the PI3K/Akt and MAPK signaling pathways. Peperomin E, another natural compound, exhibited anti-proliferative activity on prostate cancer PC-3 cells by inducing cell cycle arrest at the G2/M phase and apoptosis, which was associated with an increased Bax/Bcl-2 ratio and activation of caspase-3.
Antimicrobial Action Mechanisms
The piperazine nucleus is a versatile scaffold in the development of new antimicrobial agents to combat drug-resistant microorganisms. nih.gov Numerous piperazine derivatives have been synthesized and shown to possess significant antibacterial and antifungal activities. For example, a series of N-alkyl and N-aryl piperazine derivatives showed significant activity against bacterial strains such as Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, and Escherichia coli. Another study reported that synthesized piperazine derivatives were effective against S. aureus, S. epidermidis, P. aeruginosa, and E. coli, as well as fungi like Candida albicans and Aspergillus species.
The mechanism of antimicrobial action for some piperazine-based polymers involves electrostatic interaction between the positively charged quaternary ammonium (B1175870) groups on the polymer and the negatively charged microbial cell wall, leading to cell lysis. For other derivatives, the mechanism involves targeting the cytoplasmic membrane of bacteria, causing leakage of intracellular components and subsequent cell death. Furthermore, the compound 1-(1-naphthylmethyl)-piperazine (NMP) has demonstrated synergistic activity with ciprofloxacin (B1669076) against fluoroquinolone-resistant methicillin-resistant Staphylococcus aureus (MRSA), suggesting it may act as an efflux pump inhibitor.
Table 3: Antimicrobial Activity of Select Piperazine Derivatives
| Derivative Class/Compound | Target Organisms | Key Findings | Reference |
|---|---|---|---|
| N-alkyl and N-aryl piperazines | Bacteria (e.g., S. aureus, E. coli) | Significant antibacterial activity | |
| Substituted piperazines | Bacteria and Fungi (e.g., C. albicans) | Broad-spectrum antimicrobial properties | |
| Piperazine-based polymers | Bacteria (e.g., E. coli, S. aureus) | Cell lysis via electrostatic interaction with cell wall | |
| 1-(1-Naphthylmethyl)-piperazine (NMP) | Fluoroquinolone-resistant MRSA | Synergistic activity with ciprofloxacin |
Antiviral Action Mechanisms
Piperazine and its derivatives have also been explored for their antiviral properties. Research has shown that piperazine can bind to the hydrophobic pocket of the Chikungunya virus (CHIKV) capsid protein, and it has demonstrated antiviral activity against CHIKV in plaque reduction and immunofluorescence assays. This suggests that the piperazine scaffold could be a starting point for designing alphaviral inhibitors.
Derivatives of piperazine have also been investigated as potential antiviral agents against other viruses. For instance, newly synthesized piperidine derivatives, which are structurally related to piperazines, have shown efficacy against the influenza A/H1N1 virus in vitro. Furthermore, certain 2-phenylpiperazine (B1584378) derivatives containing a benzofuran-2-yl group have been identified as potent inhibitors of human adenovirus (HAdV) and human cytomegalovirus (HCMV). The mechanism of action for some antiviral compounds targeting alphaviruses involves the inhibition of nonstructural proteins like nsP1, which is crucial for viral RNA capping. While some inhibitors act on the S-adenosylmethionine (SAM)-binding site of nsP1, others may interfere with its membrane binding and oligomerization.
Exploration in Various Pre-clinical Therapeutic Areas (Research Level)
The structural motif of this compound has been incorporated into various molecular frameworks, leading to the investigation of its potential therapeutic applications across a wide spectrum of diseases. The inherent properties of the cyclopropyl (B3062369) and piperazine moieties have spurred research into its utility in antimicrobial, anticancer, antidepressant, antiviral, anti-inflammatory, and anthelmintic therapies.
Antimicrobial Research
The piperazine nucleus is a key component in the development of new antimicrobial agents. wisdomlib.orgijbpas.com Researchers have synthesized and evaluated various derivatives for their activity against a range of bacterial and fungal pathogens.
In one study, novel sulfonyl and carboxamide derivatives of cyclopropyl piperazine were synthesized and tested for their in vitro antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli, as well as various fungi. wisdomlib.org Notably, some of these synthesized compounds demonstrated significant antibacterial and antifungal properties, with certain derivatives showing superior activity compared to standard drugs like Ciprofloxacin and Miconazole. wisdomlib.org Specifically, compounds designated as 3a and 3b in the study exhibited excellent activity, as indicated by their low minimal inhibitory concentrations (MIC). wisdomlib.org
Another study focused on a series of substituted piperazine derivatives and their antimicrobial potential. nih.gov The compounds were tested against Staphylococcus aureus, Pseudomonas aeruginosa, Streptococcus epidermidis, and Escherichia coli, along with the fungi Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger. nih.gov The research found that while the synthesized compounds showed significant activity against the bacterial strains, their efficacy against the tested fungi was less pronounced. nih.gov
Furthermore, research into disubstituted piperazines has yielded compounds with potent antibacterial activity. nih.gov For instance, the compound 3k was identified as a particularly effective antibacterial agent, with Listeria monocytogenes being the most sensitive bacterium and Staphylococcus aureus the most resistant. nih.gov Notably, compounds 3d, 3g, and 3k were also tested against resistant strains, including methicillin-resistant S. aureus (MRSA), E. coli, and P. aeruginosa, and all three showed greater potency against MRSA than ampicillin (B1664943). nih.gov
Table 1: Antimicrobial Activity of Selected Piperazine Derivatives
| Compound/Derivative | Target Microorganism(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Cyclopropyl piperazine sulfonyl and carboxamide derivatives (e.g., 3a, 3b) | Staphylococcus aureus, Escherichia coli, various fungi | Exhibited promising antibacterial and antifungal activities, outperforming standard drugs in some tests. | wisdomlib.org |
| Substituted piperazine derivatives | S. aureus, P. aeruginosa, S. epidermidis, E. coli, A. fumigatus, A. flavus, A. niger | Showed significant activity against bacterial strains but were less active against the tested fungi. | nih.gov |
| Disubstituted piperazines (e.g., 3d, 3g, 3k) | Listeria monocytogenes, Staphylococcus aureus, MRSA, E. coli, P. aeruginosa | Compound 3k was the most potent. Compounds 3d, 3g, and 3k were more potent than ampicillin against MRSA. | nih.gov |
| Piperazine compounds (RL308, RL317, RL318, RL327, RL328) | S. aureus, Methicillin-Resistant S. aureus (MRSA), Shigella flexineri, Klebsiella pneumoniae, E. coli | All five compounds showed effective inhibition against S. aureus and MRSA. RL327 was very effective against S. flexineri, K. pneumoniae, and E. coli. | ijcmas.com |
Anticancer Research
The piperazine scaffold is a recurring structural feature in the design of novel anticancer agents. Its incorporation into various molecular structures has led to the development of compounds with promising antiproliferative activities against a range of cancer cell lines.
One area of research has focused on the development of thiosemicarbazones (TSCs) containing a piperazine moiety. nih.gov These compounds, designed as analogs of Triapine, have demonstrated potent and selective anti-proliferative activity in various cancer cell types. nih.gov Mechanistic studies revealed that these compounds inhibit the cell cycle at the G1/S phase and induce apoptosis. nih.gov The structure-activity relationship studies suggest that combining the piperazine ring with Triapine results in potent and selective anticancer chelators. nih.gov
Another study involved the synthesis of novel C6-piperazine substituted purine (B94841) nucleoside analogues. nih.gov These compounds were evaluated for their in vitro anticancer activity against Hela, PC-3, and MCF-7 cell lines. nih.gov Among the synthesized compounds, 8b and 9b exhibited significant cytotoxicity against PC-3 cell lines. nih.gov
Furthermore, piperazine-containing benzimidazoles have been investigated as tubulin modulators with potential antineoplastic activity. mdpi.com These compounds have shown antiproliferative effects against various cancer cells, including colon, prostate, breast, lung, and leukemia cell lines. mdpi.com Specifically, derivatives 7b, 7c, and 7d displayed lower IC50 values compared to the control drug albendazole (B1665689) in MDA-MB 231 and U87 MG cell lines. mdpi.com Compound 7c was particularly effective at reducing cell migration in both cell lines, marking it as a promising candidate for further investigation. mdpi.com
Table 2: Anticancer Activity of Selected Piperazine Derivatives
| Derivative Class | Cancer Cell Lines | Mechanism of Action/Key Findings | Reference(s) |
|---|---|---|---|
| Piperazinylogs of Triapine (TSCs) | Various | Inhibit cell cycle (G1/S phase), induce apoptosis, act as potent and selective anticancer chelators. | nih.gov |
| C6-piperazine substituted purine nucleoside analogues (8b, 9b) | Hela, PC-3, MCF-7 | Exhibited significant cytotoxicity, particularly against PC-3 cell lines. | nih.gov |
| Piperazine-containing benzimidazoles (7b, 7c, 7d) | MDA-MB 231 (breast), U87 MG (glioblastoma), colon, prostate, lung, leukemia | Act as tubulin modulators, exhibit antiproliferative effects, and reduce cell migration. | mdpi.com |
Antidepressant Research
The piperazine moiety is a common substructure in many antidepressant drugs, largely due to its favorable pharmacokinetic profile for central nervous system (CNS) penetration and its role in the specific binding of these agents. nih.gov
Research into the antidepressant-like effects of compounds structurally related to the cyclopropyl and piperazine motifs has shown promise. For instance, 1-aminocyclopropanecarboxylic acid (ACPC), a partial agonist at strychnine-insensitive glycine (B1666218) receptors, has been studied in animal models of depression. nih.gov In a chronic mild stress model, chronic treatment with ACPC reversed the induced deficits in sucrose (B13894) consumption, an effect comparable to the conventional antidepressant imipramine. nih.gov The onset of action for ACPC was found to be dose-dependent and faster than that of imipramine. nih.gov
The significance of the piperazine moiety in the development of antidepressants is a subject of critical analysis in medicinal chemistry. nih.gov Reviews of recent developments (from 2015 onwards) in the design and synthesis of piperazine-based antidepressants highlight the importance of structure-activity relationship (SAR) studies. nih.gov These studies provide crucial insights into the structural features and optimizations needed to enhance the efficacy and potency of this class of compounds. nih.gov
Table 3: Antidepressant Research with Related Compounds
| Compound | Model/Study Type | Key Findings | Reference(s) |
|---|---|---|---|
| 1-Aminocyclopropanecarboxylic acid (ACPC) | Chronic mild stress model in rats | Reversed stress-induced anhedonia with a faster onset of action compared to imipramine. | nih.gov |
| Piperazine-based compounds | Review of developments (2015 onwards) | Piperazine is a key substructure for CNS penetration and specific binding; SAR studies are crucial for enhancing efficacy. | nih.gov |
Antiviral Research
The piperazine scaffold has been identified as a promising framework for the development of antiviral agents. Research has explored its potential against a variety of viruses, including Chikungunya virus (CHIKV) and Zika virus (ZIKV).
In the context of alphaviruses, piperazine has been shown to bind to the conserved hydrophobic pocket of the capsid protein (CP). nih.gov This binding is similar to that of dioxane-based antivirals. nih.gov Molecular docking studies have indicated that piperazine binds with greater affinity to the hydrophobic pocket of the Chikungunya virus CP than to the Aura virus CP. nih.gov This interaction suggests that the piperazine scaffold could serve as a lead for the structure-based design of alphaviral inhibitors. nih.gov
Further research into piperazinyl-pyrimidine analogs has identified them as inhibitors of Chikungunya virus. mdpi.com Structure-activity relationship studies have indicated that the 1,4-piperazine linkage is favorable for potent antiviral activity. mdpi.com
More recently, a series of novel 1-aryl-4-arylmethylpiperazine derivatives were designed and investigated as inhibitors of the Zika virus. nih.gov Based on a previously reported ZIKV inhibitor, these new derivatives showed stronger antiviral activity and lower cytotoxicity. nih.gov Two compounds, 13 and 33, were identified as novel ZIKV entry inhibitors with the potential for oral availability. nih.gov Interestingly, these active derivatives also demonstrated inhibitory effects on the replication of coronaviruses and influenza A virus, suggesting their potential as broad-spectrum antiviral agents. nih.gov
Table 4: Antiviral Activity of Piperazine Derivatives
| Derivative Class | Target Virus(es) | Mechanism of Action/Key Findings | Reference(s) |
|---|---|---|---|
| Piperazine | Chikungunya virus (CHIKV), Aura virus | Binds to the hydrophobic pocket of the capsid protein, suggesting a role as a lead scaffold for alphaviral inhibitors. | nih.gov |
| Piperazinyl-pyrimidine analogs | Chikungunya virus (CHIKV) | Act as inhibitors of the virus, with the 1,4-piperazine linkage being important for activity. | mdpi.com |
| 1-Aryl-4-arylmethylpiperazine derivatives (compounds 13 and 33) | Zika virus (ZIKV), Coronaviruses, Influenza A virus | Act as ZIKV entry inhibitors with potential for oral availability and broad-spectrum antiviral activity. | nih.gov |
Anti-inflammatory Research
The piperazine heterocycle is a versatile scaffold that has been explored for its potential in developing new anti-inflammatory agents. nih.gov The current landscape of anti-inflammatory drugs is marked by side effects that can limit their use, driving the search for novel candidates with improved safety profiles. nih.gov
A study investigating a new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), demonstrated its anti-inflammatory and anti-nociceptive effects. nih.gov In preclinical models, LQFM182 reduced paw edema and cell migration in response to carrageenan-induced inflammation. nih.gov The compound also decreased the levels of pro-inflammatory cytokines, specifically tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), in the pleural exudate. nih.gov These findings highlight the potential of piperazine derivatives to modulate key inflammatory pathways.
The literature reveals a growing body of research on the anti-inflammatory and analgesic potential of various piperazine derivatives, underscoring the importance of this scaffold in medicinal chemistry for designing novel therapeutic agents with enhanced efficacy and reduced toxicity. nih.gov
Table 5: Anti-inflammatory Activity of a Piperazine Derivative
| Compound | Model(s) | Key Findings | Reference(s) |
|---|---|---|---|
| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) | Carrageenan-induced paw edema and pleurisy | Reduced edema, cell migration, and levels of pro-inflammatory cytokines (TNF-α and IL-1β). | nih.gov |
Anthelmintic Research
Piperazine and its derivatives have a long-standing history in the treatment of intestinal worm infections. nih.govbritannica.com The primary mechanism of action of piperazine as an anthelmintic is to cause paralysis of the worms, which are then expelled from the host's body. britannica.comdrugbank.com It is particularly effective against roundworm (Ascaris lumbricoides) and pinworm (Enterobius vermicularis) infections. britannica.comdrugbank.com
The piperazine skeleton is a common structural element in many biologically active compounds with anthelmintic properties. mdpi.com For example, diethylcarbamazine, a piperazine derivative, is widely used for its notable antifilarial activity. mdpi.com
Research has also explored the anthelmintic potential of benzimidazole (B57391) derivatives containing a piperazine fragment at the C-2 position. mdpi.com In one study, compound 7c from this series demonstrated exceptional anthelmintic efficacy, achieving a 92.7% reduction in the activity of Trichinella spiralis muscle larvae at a concentration of 100 μg/mL after 48 hours. mdpi.com
The development of new anthelmintic agents is crucial due to issues of toxicity and resistance with some existing drugs. researchgate.net Piperazine itself was introduced as an anthelmintic in 1950 and continues to be used, highlighting the enduring relevance of this chemical scaffold in the field. researchgate.net
Table 6: Anthelmintic Activity of Piperazine and its Derivatives
| Compound/Derivative | Target Parasite(s) | Mechanism of Action/Key Findings | Reference(s) |
|---|---|---|---|
| Piperazine | Ascaris lumbricoides (roundworm), Enterobius vermicularis (pinworm) | Paralyzes worms, leading to their expulsion. | britannica.comdrugbank.com |
| Diethylcarbamazine | Filarial worms | Exhibits notable antifilarial activity. | mdpi.com |
| Benzimidazole derivative with piperazine (compound 7c) | Trichinella spiralis muscle larvae | Achieved a 92.7% reduction in parasite activity at 100 μg/mL after 48 hours. | mdpi.com |
Analytical and Characterization Techniques in Research
Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)
Spectroscopic techniques are indispensable for confirming the molecular structure of 1-(Cyclopropylcarboxy)piperazine. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. While specific spectral data for this compound is not extensively published in publicly accessible literature, the expected chemical shifts can be inferred from the known values of similar piperazine (B1678402) and cyclopropane-containing structures.
In a typical ¹H NMR spectrum, one would expect to observe signals corresponding to the protons of the cyclopropyl (B3062369) ring and the piperazine ring. The protons on the cyclopropyl group, being in a strained ring system, would likely appear in the upfield region of the spectrum. The methylene (B1212753) protons of the piperazine ring would exhibit characteristic shifts, with those closer to the electron-withdrawing carbonyl group appearing further downfield. The N-H proton of the secondary amine in the piperazine ring would present as a broad singlet, the position of which can be influenced by solvent and concentration.
Mass Spectrometry (MS): Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₁₄N₂O), the expected exact mass can be calculated. In mass spectrometry, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak [M+H]⁺ would be expected at an m/z corresponding to the molecular weight of the compound plus the mass of a proton.
Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for acylated piperazines may involve cleavage of the amide bond or fragmentation of the piperazine ring, leading to characteristic daughter ions.
| Property | Value |
| Molecular Formula | C₈H₁₄N₂O |
| Molecular Weight | 154.21 g/mol |
| Exact Mass | 154.1106 g/mol |
This table displays the fundamental molecular properties of this compound.
Chromatographic Techniques for Purity Assessment and Detection (e.g., LC-MS)
Chromatographic methods are essential for separating this compound from impurities and for its quantitative detection. Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly effective technique for this purpose.
LC-MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. In a typical LC-MS analysis of this compound, a reversed-phase HPLC column would be used to separate the compound from any starting materials, by-products, or degradation products. The eluent from the column is then introduced into the mass spectrometer, which confirms the identity of the peak corresponding to the target compound by its mass-to-charge ratio.
A patent describing the synthesis of heteroarylbenzimidazole compounds utilized this compound as a reactant. The reaction monitoring and product analysis were performed using LC-MS, highlighting the utility of this technique in a synthetic research context. ambeed.comcapotchem.com The method specified an LC-MS (Method 5) with a retention time (Rt) of 0.14 minutes and an observed mass-to-charge ratio (MS (ESIpos): m/z) of 261 [M+H]⁺ for the resulting product, demonstrating the application of LC-MS in tracking the consumption of the starting material and the formation of the desired compound. ambeed.comcapotchem.com
Advanced Characterization for Investigating Compound Properties for Research
Beyond basic structural elucidation and purity assessment, advanced characterization techniques can be employed to investigate further properties of this compound relevant to its use in research.
For instance, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) could be used to definitively assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule.
Furthermore, should the compound be developed for applications where its solid-state properties are important, techniques such as X-ray crystallography could be used to determine its three-dimensional structure in the solid state. Powder X-ray diffraction (PXRD) could be used to characterize its crystalline form.
Broader Academic and Industrial Implications
Piperazine (B1678402) as a Foundation for Chemical Libraries and Drug Discovery Programs
The piperazine scaffold is widely recognized as a "privileged structure" in medicinal chemistry, a term that denotes a molecular framework that is capable of binding to multiple biological targets. This versatility has made piperazine a highly sought-after building block in the design of chemical libraries for drug discovery programs. dongguk.edutandfonline.com Its prevalence in a vast number of approved drugs and clinical candidates attests to its significance. researchgate.nettandfonline.com
The utility of the piperazine moiety stems from a combination of its physicochemical properties. The two nitrogen atoms provide a handle for introducing a wide range of substituents, allowing for the creation of large and diverse libraries of compounds from a single core structure. dongguk.edutandfonline.com This structural flexibility enables chemists to fine-tune the pharmacological properties of a molecule to achieve desired potency, selectivity, and pharmacokinetic profiles. tandfonline.com The basic nature of the piperazine nitrogens often contributes to improved aqueous solubility and oral bioavailability of drug candidates, crucial parameters for successful drug development. mdpi.com
Furthermore, the piperazine ring can act as a rigid linker or a flexible hinge between different pharmacophoric groups, orienting them in the optimal geometry for binding to a biological target. tandfonline.com This ability to modulate the three-dimensional structure of a molecule is a key advantage in rational drug design. The piperazine core is found in drugs targeting a wide array of therapeutic areas, including cancer, central nervous system disorders, infectious diseases, and cardiovascular conditions, underscoring its broad applicability in drug discovery. researchgate.netnih.gov
Table 1: Therapeutic Areas of Patented Piperazine Derivatives
| Therapeutic Area | Examples of Investigated Activities | Key Findings |
|---|---|---|
| Central Nervous System (CNS) | Antipsychotic, Antidepressant, Anxiolytic | Piperazine derivatives frequently target serotonin (B10506) and dopamine (B1211576) receptors. tandfonline.comnih.gov |
| Oncology | Kinase inhibition, Anti-proliferative | Found in several clinically used anticancer drugs like Imatinib. researchgate.net |
| Infectious Diseases | Antiviral, Antibacterial, Antifungal | Broad-spectrum activity against various pathogens has been reported. researchgate.netnih.gov |
| Cardiovascular Diseases | Antianginal, Antihypertensive | Modifications on the piperazine ring influence activity on cardiovascular targets. nih.gov |
| Inflammation | Anti-inflammatory | Used as a scaffold for developing new anti-inflammatory agents. nih.gov |
Patent Landscape and Intellectual Property Considerations in Piperazine Research
The significant role of piperazine in drug discovery is mirrored in the patent landscape. A vast number of patents have been filed for piperazine-containing compounds, reflecting the intense research and development efforts in this area. dongguk.edutandfonline.com These patents cover not only new chemical entities but also novel synthetic methods and therapeutic applications for piperazine derivatives. mdpi.comgoogle.com
Intellectual property protection is a critical aspect of pharmaceutical research and development, and the patenting of piperazine-based molecules is a key strategy for companies to secure their investments and gain a competitive edge. The patent literature reveals a broad range of therapeutic claims for piperazine derivatives, from their well-established use in CNS disorders to their emerging applications in oncology and infectious diseases. dongguk.edunih.gov A review of patents from 2010 onwards highlights the continued exploration of the piperazine scaffold for a wide variety of therapeutic targets. dongguk.edu
The versatility of the piperazine core allows for extensive modification, leading to a large number of patentable inventions. tandfonline.com Companies often seek to patent not just a single compound, but a whole class of related derivatives, thereby creating a broad intellectual property portfolio around a particular chemical scaffold. This strategy is evident in the numerous patents claiming N-substituted piperazine derivatives for various therapeutic uses. nih.govgoogle.com The ongoing filing of patents for piperazine-based compounds indicates that this scaffold remains a fertile ground for innovation in the pharmaceutical industry. tandfonline.com
Emerging Research Directions and Future Potentials
While the primary application of piperazine derivatives has been in medicine, their unique properties are being increasingly explored in other scientific and industrial domains. Emerging research is uncovering the potential of piperazine in environmental applications and as novel chemical probes for biological research.
One of the most promising environmental applications of piperazine is in carbon capture technology. Aqueous solutions of piperazine have been shown to be effective solvents for capturing carbon dioxide (CO₂) from industrial flue gases. nationalcarboncapturecenter.comresearchgate.net Piperazine exhibits a high rate of CO₂ absorption and good thermal stability, making it a more efficient alternative to traditional amine-based solvents. researchgate.netutexas.edu Research in this area is focused on optimizing the process and developing new piperazine-based solvent systems to reduce the cost and energy requirements of carbon capture, a critical technology for mitigating climate change. mdpi.comcarboncapturejournal.com The Canadian government, through its Chemicals Management Plan, has assessed piperazine and noted its use in gas scrubbers for carbon capture. canada.cacanada.ca
In the realm of chemical biology, piperazine derivatives are being developed as sophisticated molecular tools. Their structural and photophysical properties make them ideal scaffolds for the design of fluorescent probes. rsc.org These probes can be used to detect and visualize specific biomolecules, ions, or cellular processes in real-time. For instance, piperazine-based fluorescent probes have been designed to detect hydrogen sulfide (B99878) (H₂S), a key signaling molecule in various physiological and pathological processes. rsc.orgrsc.org Other piperazine-containing probes have been developed to sense pH changes within cells, providing insights into cellular health and disease. nih.govacs.org Furthermore, piperazine-coumarin based probes have demonstrated potential in clinical diagnostics, for example, in distinguishing cancerous tissue from normal tissue in esophageal carcinoma. nih.gov These novel probes are invaluable tools for basic research and have the potential for future diagnostic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
